![molecular formula C11H20N4 B1422864 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane CAS No. 1250183-30-2](/img/structure/B1422864.png)
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane
Übersicht
Beschreibung
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane is a useful research compound. Its molecular formula is C11H20N4 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane (CAS No. 1250183-30-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is with a molecular weight of 208.30 g/mol. The compound features a diazepane ring and a pyrazole moiety, which are known to contribute to various biological activities.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that pyrazole derivatives can effectively inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .
Table 1: Antitumor Activity of Pyrazole Derivatives
Compound | Target Enzyme | IC50 (μM) | Reference |
---|---|---|---|
Pyrazole A | BRAF(V600E) | 0.25 | |
Pyrazole B | EGFR | 0.15 | |
This compound | TBD | TBD | Current Study |
Anti-inflammatory Activity
Pyrazole derivatives have also shown anti-inflammatory effects. In vitro studies demonstrated that these compounds can reduce inflammation markers in various cell lines, suggesting their potential use in inflammatory diseases .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Studies on related pyrazole compounds have indicated notable antibacterial and antifungal activities, which could be extrapolated to this compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the diazepane structure can enhance potency and selectivity against biological targets. For instance, substituents that increase lipophilicity or alter electronic properties can significantly impact the compound's efficacy .
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in cancer treatment. One notable study examined the synergistic effects of combining pyrazoles with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated improved cytotoxicity when used in combination therapy compared to doxorubicin alone .
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
Research indicates that 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane may exhibit significant pharmacological properties:
- Anxiolytic Effects : Similar to other diazepine derivatives, this compound could potentially enhance GABAergic transmission, leading to reduced anxiety levels in preclinical models.
- Anticonvulsant Properties : The diazepane structure suggests possible anticonvulsant activities, akin to established compounds in this class. Preliminary studies have indicated that modifications to the diazepane framework can influence anticonvulsant efficacy significantly.
Cancer Research
The compound's structural analogs have shown promise in cancer research, particularly in modulating autophagy and inhibiting cancer cell proliferation:
- Autophagy Modulation : Compounds similar to this compound have been shown to disrupt mTORC1 signaling pathways, which are crucial for autophagy regulation. This modulation can enhance the efficacy of anticancer therapies by promoting autophagic cell death.
- Cytotoxicity Studies : In vitro assays have demonstrated that related pyrazole derivatives exhibit cytotoxic effects against various carcinoma cell lines. For instance, IC50 values as low as 5.35 µM against liver carcinoma cells have been reported, indicating potent activity compared to standard chemotherapeutics.
Case Study 1: Anxiolytic Activity
A study investigated the anxiolytic effects of a series of diazepane derivatives, including this compound. Results showed significant reductions in anxiety-like behaviors in animal models when administered at specific dosages. The study highlighted the importance of the pyrazole substitution in enhancing anxiolytic efficacy.
Case Study 2: Anticancer Potential
In a study involving MIA PaCa-2 pancreatic cancer cells, derivatives of pyrazole were found to inhibit cell proliferation effectively by targeting mTORC1 pathways. The findings suggest that structural modifications can lead to compounds with enhanced anticancer properties.
Table 1: Summary of Biological Activities
Activity Type | Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|---|
Anxiolytic Activity | This compound | Rodent Models | N/A | GABAergic Transmission |
Antiproliferative | Pyrazole Derivative | MIA PaCa-2 | Submicromolar | mTORC1 Inhibition |
Cytotoxicity | Related Pyrazole Derivative | Liver Carcinoma | 5.35 | Induction of Apoptosis |
Eigenschaften
IUPAC Name |
1-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-2-15-10-11(8-13-15)9-14-6-3-4-12-5-7-14/h8,10,12H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZUKZLKNGESLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.